(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substituents. The compound name begins with the stereochemical descriptor (1S), which indicates the absolute configuration around the chiral carbon center according to the Cahn-Ingold-Prelog priority rules. This designation provides critical information about the three-dimensional arrangement of atoms around the asymmetric carbon bearing the hydroxyl group.
The systematic name construction proceeds from the longest carbon chain, which in this case is the three-carbon propanol backbone, designated as "propan-1-ol" to indicate the position of the hydroxyl functional group on the terminal carbon. The aromatic substituent is systematically described as "4-fluoro-3-methylphenyl," where the numerical prefixes specify the exact positions of the fluorine atom at the para position (position 4) and the methyl group at the meta position (position 3) relative to the point of attachment to the propanol chain. This precise positional notation ensures unambiguous identification of the substitution pattern on the benzene ring.
Alternative nomenclature systems recognize this compound under several synonymous designations, including the simplified form "(S)-1-(4-fluoro-3-methylphenyl)propan-1-ol" as documented in commercial chemical databases. The Chemical Abstracts Service registry number 1175913-39-9 provides an additional unique identifier for this specific stereoisomer. The International Chemical Identifier (InChI) notation InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 offers a standardized digital representation that encodes the complete molecular structure and stereochemistry.
Molecular Formula and Stereochemical Configuration
The molecular formula C10H13FO encompasses the complete elemental composition of this compound, indicating ten carbon atoms, thirteen hydrogen atoms, one fluorine atom, and one oxygen atom arranged in a specific three-dimensional configuration. The molecular weight of 168.21 grams per mole reflects the combined atomic masses of all constituent elements, with the fluorine substitution contributing significantly to the overall molecular mass compared to unsubstituted analogs.
The stereochemical configuration centers on the asymmetric carbon atom bearing the hydroxyl group, which adopts the (S) absolute configuration according to priority sequence rules. This stereochemical designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction around the chiral center. The three-dimensional molecular structure exhibits specific spatial relationships between the propyl chain, the hydroxyl group, and the substituted aromatic ring that define its unique stereochemical identity.
The structural arrangement features a benzene ring substituted with both a fluorine atom and a methyl group in a specific 1,2-disubstitution pattern relative to the propanol attachment point. The fluorine atom occupies the para position (position 4) while the methyl group resides at the meta position (position 3), creating a unique electronic environment that influences the molecule's chemical and physical properties. This substitution pattern generates distinct steric and electronic effects compared to other possible regioisomeric arrangements.
Comparative Analysis of Structural Isomers and Enantiomers
The structural landscape surrounding this compound encompasses multiple categories of isomeric relationships, including enantiomeric pairs, positional isomers, and constitutional isomers that demonstrate the remarkable diversity possible within this molecular framework. The enantiomeric counterpart, (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol, represents the mirror image stereoisomer with identical molecular formula and connectivity but opposite absolute configuration around the chiral center. This enantiomeric relationship results in identical physical properties such as melting point, boiling point, and density, while exhibiting different optical rotation values and potentially distinct biological activities.
Positional isomers within this compound family include (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol, where the positions of the fluorine and methyl substituents are interchanged on the benzene ring. This positional rearrangement, documented with Chemical Abstracts Service number 1270291-80-9, maintains the same molecular formula C10H13FO but generates different chemical and physical properties due to altered electronic distribution and steric interactions. Similarly, (1S)-1-(3-fluoro-5-methylphenyl)propan-1-ol represents another positional variant where the methyl group occupies the meta position relative to fluorine, creating a 1,3-disubstitution pattern rather than the 1,2-arrangement found in the parent compound.
The constitutional isomer 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol demonstrates how functional group modifications can generate compounds with the same aromatic substitution pattern but different heteroatom positioning and connectivity. This amino alcohol variant exhibits the molecular formula C10H14FNO, reflecting the replacement of a methylene group with an amino functionality, which significantly alters the compound's chemical reactivity and potential biological interactions. Additional structural variations include 4-(4-fluoro-3-methylphenyl)butanoic acid, which extends the carbon chain length while introducing a carboxylic acid functional group, illustrating the structural diversity achievable through systematic modifications of the basic molecular framework.
Properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHNVFEOLPHQH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-fluoro-3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with propanal to yield the desired alcohol.
Asymmetric Reduction: Another method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. This method ensures the production of the (1S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production often employs the Grignard reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone, (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane, (1S)-1-(4-fluoro-3-methylphenyl)propane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one.
Reduction: (1S)-1-(4-fluoro-3-methylphenyl)propane.
Substitution: (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereoselectivity and mechanism of enzymes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of drugs targeting specific receptors, such as beta-adrenergic receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific optical properties due to its chiral nature.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol depends on its application. In drug development, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Enantiomeric Comparison: (1R)-1-(4-Fluoro-3-methylphenyl)propan-1-ol
The (R)-enantiomer (CAS: 1176589-67-5) shares identical molecular formula (C₁₀H₁₃FO ) and weight (168.21 g/mol ) with the (S)-isomer but differs in optical activity due to its stereochemistry . Key structural details include:
- SMILES : CCC@HO (S-isomer) vs. CCC@@HO (R-isomer).
- InChIKey : DGBHNVFEOLPHQH-SNVBAGLBSA-N (R-isomer) .
While physical properties (e.g., boiling point, solubility) are expected to be identical, biological activity may diverge significantly due to enantioselective interactions with chiral targets. No specific data on pharmacological differences are available in the provided evidence.
Non-Fluorinated Analog: 1-(4-Methylphenyl)-1-propanol
CAS 25574-04-3 (Molecular formula: C₁₀H₁₄O , MW: 150.22 g/mol) lacks the fluorine atom at the para-position . Key comparisons:
- Structural Impact : Replacement of fluorine with hydrogen reduces electronegativity and lipophilicity.
- Physicochemical Effects : Lower molecular weight and altered logP (predicted lower lipophilicity) may influence solubility and membrane permeability.
- Regulatory Status : Classified under GHS 1.0, though hazard details are unspecified .
Multi-Halogenated Derivative: (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
CAS 872850-26-5 (Molecular formula: C₉H₉ClF₂O, MW: 206.62 g/mol) features two fluorine atoms on the aromatic ring and a chlorine atom on the propanol chain .
Amino-Substituted Analog: (3S)-3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol
CAS 1213844-80-4 (Molecular formula: C₁₀H₁₄FNO, MW: 183.22 g/mol) replaces the hydroxyl group with an amino group at the third carbon .
Data Table: Structural and Molecular Comparisons
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| (1S)-1-(4-Fluoro-3-methylphenyl)propan-1-ol | 1175913-39-9 | C₁₀H₁₃FO | 168.21 | 4-Fluoro, 3-methyl, (S)-configuration | Secondary alcohol |
| (1R)-1-(4-Fluoro-3-methylphenyl)propan-1-ol | 1176589-67-5 | C₁₀H₁₃FO | 168.21 | 4-Fluoro, 3-methyl, (R)-configuration | Secondary alcohol |
| 1-(4-Methylphenyl)-1-propanol | 25574-04-3 | C₁₀H₁₄O | 150.22 | 4-Methyl | Secondary alcohol |
| (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | 872850-26-5 | C₉H₉ClF₂O | 206.62 | 3,5-Difluoro, 3-chloro | Secondary alcohol, Cl |
| (3S)-3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol | 1213844-80-4 | C₁₀H₁₄FNO | 183.22 | 4-Fluoro, 3-methyl, amino | Secondary alcohol, amine |
Key Research Findings and Implications
Fluorination Effects: The 4-fluoro substituent in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(4-methylphenyl)-1-propanol .
Stereochemical Specificity : Enantiomers (R vs. S) may exhibit divergent bioactivities, though empirical data is lacking in the provided evidence .
Functional Group Interplay: Amino substitution (CAS 1213844-80-4) introduces basicity, altering solubility and reactivity profiles .
Notes on Data Limitations
- Biological activity data (e.g., IC₅₀, binding affinity) is absent, limiting pharmacological comparisons.
Biological Activity
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its pharmacological properties, including binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₄F₃O, characterized by:
- A propanol backbone.
- A 4-fluoro-3-methylphenyl substituent.
This structural configuration contributes to its unique interactions with biological macromolecules.
The mechanism of action for this compound primarily involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Hydrophobic Interactions : The fluorine atom enhances the compound's binding affinity through hydrophobic interactions, improving metabolic stability and specificity towards target proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates the activity of specific enzymes involved in metabolic pathways. |
| Receptor Binding | Interacts with neurotransmitter receptors, potentially influencing signaling pathways. |
| Antimicrobial Properties | Exhibits mild antimicrobial activity against certain bacterial strains. |
| Anticancer Potential | Preliminary studies suggest it may inhibit cancer cell proliferation. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Studies : A study demonstrated that the compound could inhibit specific enzymes involved in amino acid metabolism, suggesting a role in modulating metabolic disorders .
- Receptor Affinity Tests : Research showed that this compound binds effectively to serotonin receptors, indicating potential applications in treating mood disorders .
- Antimicrobial Activity Assessment : Laboratory tests revealed that the compound exhibited activity against Staphylococcus aureus, providing a basis for further investigation into its use as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol | C₁₁H₁₄F₃O | Different stereochemistry; may exhibit varied biological activity. |
| 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol | C₁₁H₁₄F₂N | Contains an amino group; potential for different receptor interactions. |
| 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol | C₁₁H₁₄F₂N | Structural variations affect pharmacokinetics and efficacy. |
Q & A
Q. How to design a study comparing the metabolic stability of fluorinated vs. non-fluorinated propanol derivatives?
- Use hepatic microsomes or hepatocyte assays to measure half-life (t1/2). LC-MS/MS quantifies parent compound and metabolites. Fluorination typically reduces CYP450-mediated oxidation, as shown in studies with 3-(4-chlorophenyl)propan-1-ol (t1/2 = 2.1 h vs. 4.8 h for the fluorinated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
